3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-8-3-1-7(2-4-8)5-15-9-13-12-6-14(9)11/h1-4,6H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDWAMOOVBHPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CN2N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-chlorobenzyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield of the product. The final product is typically isolated through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Triazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial, antifungal, and antiviral activities. For instance, compounds similar to 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine have shown effectiveness against various pathogens, including resistant strains of bacteria and fungi.
Anticancer Properties
Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. A notable case involved the synthesis of triazole hybrids that effectively targeted aromatase enzymes, crucial in estrogen synthesis in breast cancer. This suggests potential therapeutic applications for this compound in oncology .
Agrochemical Applications
Fungicides and Herbicides
The compound has shown promise as a fungicide and herbicide. Triazole derivatives are known to disrupt fungal cell membrane synthesis and inhibit the growth of various plant pathogens. The incorporation of a chlorobenzyl thio group enhances the bioactivity of these compounds against specific agricultural pests .
Material Science Applications
Nonlinear Optical Properties
Recent studies have explored the nonlinear optical properties of triazole compounds. These materials are being investigated for their potential use in photonic devices due to their ability to manipulate light at different frequencies. The unique structural characteristics of this compound make it a candidate for further research in this area .
Case Study 1: Antimicrobial Efficacy
A study conducted by Maghraby et al. synthesized a series of triazole derivatives and evaluated their antimicrobial activity against several bacterial strains. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting that this compound may have similar properties due to its structural analogies .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized novel triazole derivatives targeting aromatase enzymes as potential anticancer agents. The findings revealed significant antiproliferative effects on breast cancer cell lines, indicating that compounds like this compound could be developed into effective cancer therapies .
Data Table: Summary of Applications
| Application Area | Description | Relevant Studies |
|---|---|---|
| Antimicrobial Activity | Effective against bacteria and fungi; potential for drug development | Maghraby et al., PMC10834427 |
| Anticancer Properties | Inhibits cancer cell proliferation; targets aromatase | Various studies on triazole derivatives |
| Agrochemical Use | Acts as a fungicide and herbicide; disrupts fungal growth | Research on agricultural applications |
| Material Science | Explored for nonlinear optical properties; potential in photonic devices | Studies on optical properties of triazole compounds |
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various substances.
Cellular Pathways: It can interfere with cellular pathways involved in cell division and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound is compared to analogs with variations in the benzylthio substituent, heterocyclic substituents, and auxiliary functional groups. Key examples include:
Key Observations:
- Substituent Effects on Melting Points: The 4-chlorobenzylthio analog exhibits a higher melting point (198–199°C) compared to the 3-chloro-4-fluorobenzylthio derivative (164–165°C), likely due to enhanced symmetry and packing efficiency in the crystalline lattice .
- Electronic and Steric Influences: Fluorine and methoxy groups alter electron density, affecting solubility and binding interactions. For example, the 4-fluorobenzylthio analog may exhibit improved metabolic stability compared to its chloro counterpart .
Biological Activity
3-[(4-Chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine (CAS No. 522626-00-2) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₉H₉ClN₄S
- Molecular Weight : 240.71 g/mol
- Structure : The compound features a triazole ring substituted with a chlorobenzyl thio group, which is critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound encompasses various pharmacological effects, including:
-
Antimicrobial Activity :
- Several studies have indicated that triazole derivatives exhibit significant antibacterial and antifungal properties. The presence of the thioether linkage in this compound enhances its interaction with microbial enzymes, potentially disrupting their function.
-
Anticancer Properties :
- Research has highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
-
Antiviral Effects :
- Triazoles are known for their antiviral properties. Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral protein synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways essential for microbial survival and proliferation.
- DNA Interaction : The triazole ring may intercalate into DNA or RNA strands, disrupting nucleic acid function and leading to cell death.
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring and the chlorobenzyl thio group significantly influence the biological activity of the compound. Variations in substituents can enhance potency and selectivity towards specific biological targets.
Q & A
How can I design an efficient synthetic route for 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine?
Level: Basic
Answer:
The compound can be synthesized via nucleophilic substitution between 4-chlorobenzyl chloride and 4H-1,2,4-triazol-4-amine-3-thiol under basic conditions. A typical protocol involves:
- Dissolving 4-chlorobenzyl chloride and the thiol derivative in a polar aprotic solvent (e.g., DMF or DMSO).
- Adding a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the thiol and drive the reaction .
- Heating the mixture at 60–80°C for 6–12 hours, followed by purification via column chromatography or recrystallization.
Optimization Tip: Microwave-assisted synthesis (e.g., 100°C for 30 minutes) can improve yield and reduce reaction time .
What analytical techniques are critical for structural characterization?
Level: Basic
Answer:
Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorobenzyl proton signals at ~7.3–7.5 ppm and triazole NH₂ at ~5.5 ppm) .
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., expected [M+H]⁺ at m/z 267.04 for C₁₀H₁₀ClN₄S).
- X-ray Crystallography: For unambiguous confirmation of 3D structure, if single crystals are obtainable .
How can competing side reactions during synthesis be mitigated?
Level: Advanced
Answer:
Common side reactions include oxidation of the thioether group or undesired substitutions. Mitigation strategies:
- Controlled Atmosphere: Use inert gas (N₂/Ar) to prevent oxidation of the thiol intermediate .
- Regioselective Protection: Protect the triazole amine with a temporary group (e.g., Boc) before thioether formation to avoid cross-reactivity .
- Solvent Optimization: Non-polar solvents (e.g., toluene) may reduce byproducts compared to polar solvents .
What experimental designs are suitable for evaluating antimicrobial activity?
Level: Advanced
Answer:
- Minimum Inhibitory Concentration (MIC) Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution methods .
- Control Groups: Include positive controls (e.g., ciprofloxacin) and solvent-only negative controls.
- Structure-Activity Relationship (SAR): Compare activity with analogs (e.g., 4-fluoro or 4-nitro benzyl derivatives) to identify critical substituents .
How can contradictory data in biological activity studies be resolved?
Level: Advanced
Answer:
Discrepancies may arise from assay variability or compound stability. Steps for resolution:
- Replicate Experiments: Perform triplicate assays with standardized protocols (e.g., CLSI guidelines) .
- Stability Testing: Monitor compound degradation in assay media (e.g., via HPLC) over 24–48 hours .
- Computational Modeling: Use molecular docking to predict target binding (e.g., cytochrome P450 enzymes) and validate with enzyme inhibition assays .
What methods are effective for determining solubility and lipophilicity?
Level: Basic
Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV-Vis spectroscopy .
- LogP Measurement: Reverse-phase HPLC with a calibrated C18 column and reference standards .
- Thermodynamic Solubility: Use differential scanning calorimetry (DSC) to assess crystalline vs. amorphous forms .
How do substituents on the benzyl group influence bioactivity?
Level: Advanced
Answer:
Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance membrane permeability and target binding. Examples:
- 4-Chloro vs. 4-Fluoro: Chloro derivatives show higher logP and improved Gram-negative activity due to increased lipophilicity .
- 4-Nitro Substitution: Enhances redox-mediated antibacterial effects but may reduce solubility .
Methodology: Synthesize a congeneric series and correlate substituent Hammett constants (σ) with bioactivity .
What safety precautions are essential during handling?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
